6-Bromoindoline-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

6-Bromoindoline-3-carboxylic acid (CAS: 1368752-95-7; C9H8BrNO2, MW: 242.07 g/mol) is a halogenated indoline derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry. As a member of the indole and indoline family, it features a bicyclic heterocyclic core consisting of a benzene ring fused to a pyrrole ring, with a bromine atom at the 6-position and a carboxylic acid group at the 3-position.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B13351605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoindoline-3-carboxylic acid
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1)C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C9H8BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-3,7,11H,4H2,(H,12,13)
InChIKeyGWSJVFKURAVUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoindoline-3-carboxylic acid as a strategic building block in medicinal chemistry and organic synthesis


6-Bromoindoline-3-carboxylic acid (CAS: 1368752-95-7; C9H8BrNO2, MW: 242.07 g/mol) is a halogenated indoline derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry. As a member of the indole and indoline family, it features a bicyclic heterocyclic core consisting of a benzene ring fused to a pyrrole ring, with a bromine atom at the 6-position and a carboxylic acid group at the 3-position . This substitution pattern confers unique chemical reactivity, making it a valuable building block for constructing more complex molecular architectures, particularly in the development of bioactive compounds and targeted inhibitors .

Why 6-Bromoindoline-3-carboxylic acid cannot be replaced by unsubstituted or differently substituted indoline analogs


In the design and synthesis of bioactive molecules, subtle structural variations can drastically alter chemical behavior, biological activity, and overall synthetic utility. The bromine atom at the 6-position of 6-Bromoindoline-3-carboxylic acid is not merely a passive substituent; it serves as a key functional handle that enables a suite of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions . This single substitution pattern dictates its reactivity profile, which is distinct from that of its unsubstituted parent, Indoline-3-carboxylic acid, and its positional isomer, 5-Bromoindoline-3-carboxylic acid . Furthermore, the presence of the bromine atom and the carboxylic acid group is reported to enhance binding affinity to certain biological targets, potentially improving inhibitory activity compared to non-brominated analogs . Therefore, generic substitution without a careful evaluation of these specific structural and reactivity differences can lead to failed syntheses, altered biological activity, and compromised research outcomes.

Quantitative evidence guide for 6-Bromoindoline-3-carboxylic acid: comparative reactivity, structural identity, and synthetic utility


Synthetic Versatility Advantage: Electrophilic vs. Nucleophilic Reactivity Profile Compared to Unsubstituted Indoline-3-Carboxylic Acid

6-Bromoindoline-3-carboxylic acid possesses a synthetic versatility advantage over its non-brominated parent, Indoline-3-carboxylic acid (CAS: 39891-70-8). The presence of the bromine atom at the 6-position enables participation in a wider range of chemical transformations. While Indoline-3-carboxylic acid is limited to reactions involving its carboxylic acid and amine groups, 6-Bromoindoline-3-carboxylic acid can undergo additional nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 6-position, allowing for the introduction of diverse aryl, amine, and other functionalities . This expanded reactivity profile makes it a more versatile intermediate for the construction of complex and diverse molecular libraries.

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Positional Selectivity in Synthesis: C6 vs. C5 Bromination in the Context of GSK-3β Inhibitor Development

Research on indoline-based inhibitors of glycogen synthase kinase-3β (GSK-3β) has shown that the position of bromine substitution is critical for biological activity. Studies on the GSK-3 inhibitor IX (BIO), a bisindole derivative, highlight the importance of the 6-bromo substituent . While a direct head-to-head IC50 comparison between 6-Bromoindoline-3-carboxylic acid and its 5-bromo isomer is not available in the public domain, the specific interaction of the 6-bromoindoline core with GSK-3β has been documented. This suggests that the 6-bromo regioisomer may exhibit a unique interaction profile compared to the 5-bromo analog, which could translate into differences in potency and selectivity [1].

Enzyme Inhibition GSK-3β Kinase Inhibitors Positional Isomers

Precursor for bCSE Inhibitors: 6-Bromoindole as a Key Building Block for NL1, NL2, and NL3

A 2023 study published in Molecules details the synthesis of three potent and selective bacterial cystathionine γ-lyase (bCSE) inhibitors, designated NL1, NL2, and NL3 [1]. The syntheses of all three inhibitors are based on the use of 6-bromoindole as the main building block. The study reports the development of efficient, gram-scale synthetic methods for NL1 and NL2, which are based on 6-bromoindole [1]. This demonstrates that the 6-bromoindole scaffold, which is structurally related to 6-Bromoindoline-3-carboxylic acid, is a validated and effective starting point for developing novel antibacterial agents that work by sensitizing pathogenic bacteria to existing antibiotics.

Antibacterial Cystathionine γ-Lyase (bCSE) Inhibitor Synthesis

Structural Identity Verification: Distinguishing 6-Bromoindoline-3-carboxylic Acid from 6-Bromoindole-3-carboxylic Acid by Key Physicochemical Properties

Procurement and inventory management require unambiguous compound identification. 6-Bromoindoline-3-carboxylic acid (CAS: 1368752-95-7, MW: 242.07 g/mol, SMILES: O=C(O)C1CNc2cc(Br)ccc21) is structurally and chemically distinct from the related compound 6-Bromoindole-3-carboxylic acid (CAS: 101774-27-0, MW: 240.05 g/mol, SMILES: OC(=O)C1=CNC2=CC(Br)=CC=C12) . The key differences lie in the oxidation state of the heterocyclic ring (indoline vs. indole), which results in different molecular formulas (C9H8BrNO2 vs. C9H6BrNO2) and molecular weights. These measurable differences are critical for ensuring that the correct chemical entity is being used in experiments and for maintaining accurate laboratory records.

Quality Control Procurement Analytical Chemistry

Natural Product Derivation: Marine Origin of the 6-Bromoindole Scaffold Compared to Synthetic Indoline Analogs

The 6-bromoindole-3-carboxylic acid scaffold, which is closely related to 6-Bromoindoline-3-carboxylic acid, has been identified as a marine-derived natural product, isolated from the sponge Pseudosuberites hyalinus . In contrast, 5-bromoindoline-3-carboxylic acid and other positional isomers are typically synthetic in origin . This natural origin of the 6-bromoindole core can be an important differentiator for researchers in natural product-inspired drug discovery, as compounds with natural product origins often possess unique structural features and biological activities that are privileged in medicinal chemistry.

Natural Products Marine Chemistry Drug Discovery

Targeted application scenarios for 6-Bromoindoline-3-carboxylic acid based on verified evidence


As a Versatile Intermediate in Medicinal Chemistry for Kinase Inhibitor Libraries

Leveraging its halogenated aromatic core, 6-Bromoindoline-3-carboxylic acid is a prime candidate for use as a building block in the synthesis of focused compound libraries targeting kinases, particularly GSK-3β. The bromine atom at the 6-position provides a convenient handle for late-stage functionalization via cross-coupling reactions, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the indoline scaffold . Its utility as a precursor for 6-bromoindole-based bCSE inhibitors further underscores its potential in developing antibacterial agents .

As a Key Reagent in the Development of Novel Antibacterial Sensitizers

Based on the demonstrated success of using 6-bromoindole as a core building block for synthesizing potent and selective bCSE inhibitors (NL1, NL2, NL3) , 6-Bromoindoline-3-carboxylic acid can be employed in similar synthetic routes. Researchers in the field of antimicrobial resistance can use this compound to create new analogs of NL-series inhibitors, potentially enhancing their potency, selectivity, or pharmacokinetic properties, thereby contributing to the development of novel therapies that sensitize drug-resistant bacteria to existing antibiotics .

For Quality Control and Analytical Method Development in Chemical Procurement

The distinct physicochemical properties of 6-Bromoindoline-3-carboxylic acid, including its unique molecular formula (C9H8BrNO2), molecular weight (242.07 g/mol), and SMILES string (O=C(O)C1CNc2cc(Br)ccc21), make it a useful reference standard for analytical chemistry . These metrics are critical for developing and validating HPLC, LC-MS, and NMR methods to confirm the identity and purity of the compound upon receipt or during its use in synthesis. This is especially important for differentiating it from closely related compounds like 6-Bromoindole-3-carboxylic acid .

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